molecular formula C19H17NO4S B1593033 N-(1-Naphthalenesulfonyl)-L-phenylalanine CAS No. 90291-46-6

N-(1-Naphthalenesulfonyl)-L-phenylalanine

Cat. No.: B1593033
CAS No.: 90291-46-6
M. Wt: 355.4 g/mol
InChI Key: NWHURKYFYGKGRT-KRWDZBQOSA-N
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Description

N-(1-Naphthalenesulfonyl)-L-phenylalanine: is a compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a naphthalenesulfonyl group attached to the amino acid phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Naphthalenesulfonyl)-L-phenylalanine typically involves the reaction of 1-naphthalenesulfonyl chloride with L-phenylalanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pH to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(1-Naphthalenesulfonyl)-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(1-Naphthalenesulfonyl)-L-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Naphthalenesulfonyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction is often facilitated by the phenylalanine moiety, which helps in binding to the enzyme’s active site. The compound can also interact with other proteins and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    1-Naphthalenesulfonyl chloride: A precursor in the synthesis of N-(1-Naphthalenesulfonyl)-L-phenylalanine.

    2-Naphthalenesulfonyl chloride: Similar in structure but with the sulfonyl group attached at a different position on the naphthalene ring.

    Benzenesulfonyl chloride: A simpler sulfonyl chloride used in similar types of reactions

Uniqueness: this compound is unique due to the presence of both the naphthalenesulfonyl group and the phenylalanine moiety. This combination imparts specific chemical properties and biological activities that are not observed in simpler sulfonyl compounds. The ability to interact with proteins and enzymes makes it particularly valuable in biochemical and pharmaceutical research .

Properties

IUPAC Name

(2S)-2-(naphthalen-1-ylsulfonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-19(22)17(13-14-7-2-1-3-8-14)20-25(23,24)18-12-6-10-15-9-4-5-11-16(15)18/h1-12,17,20H,13H2,(H,21,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHURKYFYGKGRT-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623462
Record name N-(Naphthalene-1-sulfonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90291-46-6
Record name N-(Naphthalene-1-sulfonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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